molecular formula C3H5N3O2 B1527059 (5-Amino-1,3,4-oxadiazol-2-yl)methanol CAS No. 23982-94-7

(5-Amino-1,3,4-oxadiazol-2-yl)methanol

Cat. No.: B1527059
CAS No.: 23982-94-7
M. Wt: 115.09 g/mol
InChI Key: BGVUCXJFOFYACV-UHFFFAOYSA-N
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Description

(5-Amino-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound with the molecular formula C3H5N3O2 and a molecular weight of 115.09 g/mol . This compound features an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, with an amino group and a hydroxymethyl group attached to it. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1,3,4-oxadiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1,3,4-oxadiazol-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-1,3,4-oxadiazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-1,3,4-oxadiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular

Properties

IUPAC Name

(5-amino-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUCXJFOFYACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23982-94-7
Record name (5-amino-1,3,4-oxadiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1,3,4-oxadiazol-2-yl)methanol
Reactant of Route 2
(5-Amino-1,3,4-oxadiazol-2-yl)methanol
Reactant of Route 3
(5-Amino-1,3,4-oxadiazol-2-yl)methanol
Reactant of Route 4
(5-Amino-1,3,4-oxadiazol-2-yl)methanol
Reactant of Route 5
(5-Amino-1,3,4-oxadiazol-2-yl)methanol
Reactant of Route 6
(5-Amino-1,3,4-oxadiazol-2-yl)methanol

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